6-Hydroxy-5-sulfo-2-naphthoic acid
Overview
Description
6-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy-5-sulfo-2-naphthoic acid typically involves the sulfonation of 6-Hydroxy-2-naphthoic acid. The process can be carried out using sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the production process. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often employed in substitution reactions
Major Products Formed:
Scientific Research Applications
6-Hydroxy-5-sulfo-2-naphthoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-sulfo-2-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
- 6-Hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
- 5-Hydroxy-2-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Comparison: 6-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. Compared to other hydroxynaphthoic acids, the sulfonic acid group enhances its water solubility and allows for specific interactions in biochemical applications .
Properties
IUPAC Name |
6-hydroxy-5-sulfonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVRXZZVPTGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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